

reactivity of the ethynyl group in Methyl 5-ethynylpyridine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-ethynylpyridine-2-carboxylate

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An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in **Methyl 5-ethynylpyridine-2-carboxylate**

Introduction: A Molecule of Strategic Importance

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic interplay between its three key functional components: the electron-deficient pyridine ring, the electron-withdrawing methyl carboxylate group, and the highly versatile terminal ethynyl (alkyne) group. The pyridine nitrogen and the C2-carboxylate group synergistically decrease the electron density of the aromatic system, which in turn enhances the electrophilicity of the ethynyl group.[3] This electronic arrangement dictates the reactivity of the alkyne, making it a potent handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the primary reaction classes involving the ethynyl moiety of this compound, offering mechanistic insights, field-proven protocols, and practical considerations for researchers in drug development and materials science.

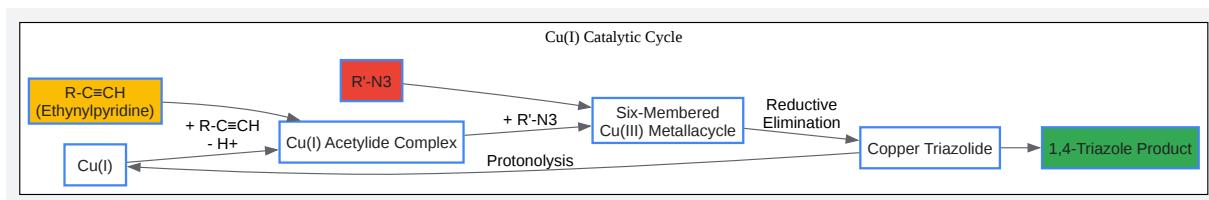
[3+2] Dipolar Cycloaddition: The Gateway to Triazoles via "Click Chemistry"

The most prominent reaction of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry".[4][5] This reaction provides a

highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery due to their metabolic stability and ability to form favorable interactions with biological targets.[6]

Mechanistic Rationale

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) acetylide intermediate. [5] The electron-deficient nature of the pyridine ring in **Methyl 5-ethynylpyridine-2-carboxylate** facilitates the deprotonation of the terminal alkyne and subsequent formation of the copper acetylide. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the copper center and influencing the catalytic turnover rate. The reaction is remarkably reliable, proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it ideal for late-stage functionalization of complex molecules.[5][7]



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Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of Methyl 5-ethynylpyridine-2-carboxylate

This protocol describes a general procedure for the bioconjugation-style coupling of an azide to the title compound. The use of a water-soluble ligand like THPTA is crucial for maintaining the catalytic activity of Cu(I) in aqueous media and preventing oxidative damage to sensitive substrates.[8]

Materials:

- **Methyl 5-ethynylpyridine-2-carboxylate**
- Azide-containing substrate (e.g., Benzyl Azide)
- Copper(II) Sulfate (CuSO_4) solution (20 mM in H_2O)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in H_2O)
- Sodium Ascorbate solution (100 mM in H_2O , freshly prepared)
- Solvent: tert-Butanol/ H_2O (1:1)

Procedure:

- In a suitable reaction vial, dissolve **Methyl 5-ethynylpyridine-2-carboxylate** (1.0 eq) and the azide substrate (1.05 eq) in the t-BuOH/ H_2O solvent system.
- In a separate microcentrifuge tube, prepare the catalyst premix: add 5.0 μL of 50 mM THPTA solution to 2.5 μL of 20 mM CuSO_4 solution for every 1 μmol of the limiting reagent. Vortex briefly. This creates a 5:1 ligand-to-copper ratio.^{[7][8]}
- Add the catalyst premix to the reaction vial containing the alkyne and azide.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 eq of the 100 mM stock).^[8] The reaction is typically rapid.
- Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Typical reaction times range from 30 minutes to 4 hours.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Parameter	Condition	Rationale
Catalyst	CuSO ₄ / Sodium Ascorbate	In situ generation of the active Cu(I) species. [8]
Ligand	THPTA	Stabilizes the Cu(I) catalyst, increases reaction rate, and enhances biocompatibility. [8]
Stoichiometry	Slight excess of azide	Ensures complete consumption of the often more valuable alkyne component.
Solvent	t-BuOH/H ₂ O or similar	Accommodates a wide range of substrate polarities. [5]
Temperature	Room Temperature	Mild conditions preserve sensitive functional groups. [9]

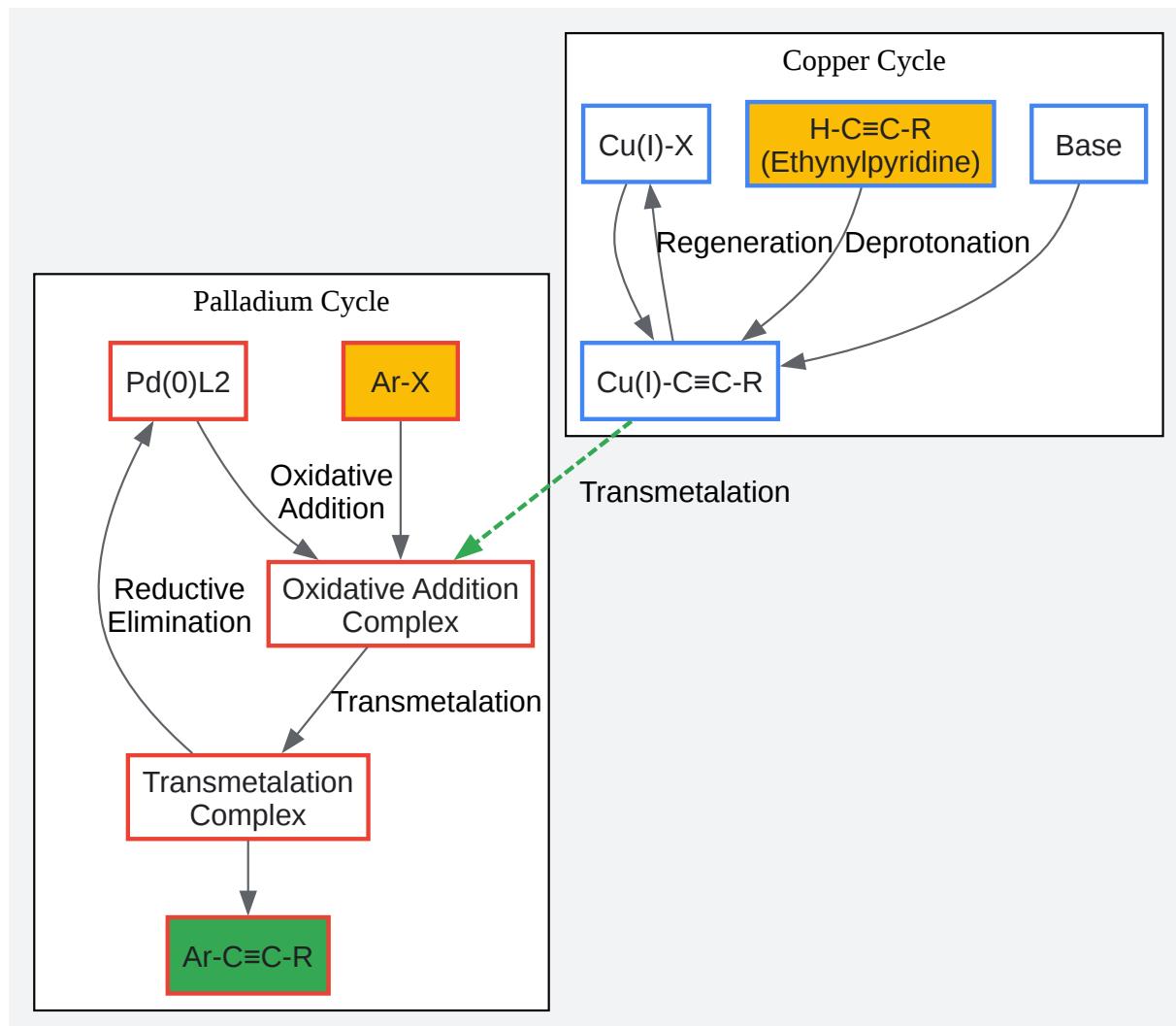
Table 1: Key Parameters for a Successful CuAAC Reaction.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[\[10\]](#) For **Methyl 5-ethynylpyridine-2-carboxylate**, this reaction provides a direct route to synthesize complex conjugated systems, which are of interest in materials science and as precursors to pharmaceutical agents.[\[11\]](#)[\[12\]](#)

Mechanistic Rationale

The reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[\[10\]](#) The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the coupled product and regenerates the active palladium(0) catalyst.[\[10\]](#)



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Figure 2: The interconnected Palladium and Copper catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol outlines a general procedure for coupling **Methyl 5-ethynylpyridine-2-carboxylate** with a representative aryl bromide.

Materials:

- **Methyl 5-ethynylpyridine-2-carboxylate**
- Aryl Bromide (e.g., 4-Bromotoluene)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) Iodide (CuI)
- Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
- Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).
- Add the anhydrous solvent, followed by the base (2.0-3.0 eq).
- Degas the mixture by bubbling argon through the solution for 10-15 minutes.
- Add **Methyl 5-ethynylpyridine-2-carboxylate** (1.1-1.2 eq) to the mixture.
- Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired coupled product.[13]

Parameter	Reagent/Condition	Rationale
Palladium Source	Pd(PPh ₃) ₄ , PdCl ₂ (PPh ₃) ₂	Provides the active Pd(0) catalyst for the primary cross-coupling cycle.[10][12]
Copper Co-catalyst	CuI	Facilitates the formation of the copper acetylide for transmetalation.[10]
Base	TEA, DIPA	Acts as an acid scavenger for the H-X byproduct and aids in alkyne deprotonation.[10]
Atmosphere	Inert (Ar, N ₂)	Prevents oxidative degradation of the Pd(0) catalyst and suppresses Glaser homocoupling.
Solvent	THF, DMF	Aprotic solvents that effectively dissolve the reactants and catalysts.

Table 2: Critical Parameters for Sonogashira Cross-Coupling.

Nucleophilic Addition to the Ethynyl Group

The pronounced electron-withdrawing character of the pyridine-2-carboxylate system renders the alkyne's β -carbon susceptible to nucleophilic attack. This reactivity is significantly enhanced under acidic conditions, where protonation of the pyridine nitrogen further increases the electrophilicity of the triple bond.

Mechanistic Rationale: Acid-Mediated Hydrohalogenation

A classic example of this reactivity is hydrohalogenation. Treatment with a hydrohalic acid (e.g., HCl) leads to the formation of a pyridinium salt. This salt formation dramatically increases the electron-withdrawing capacity of the heterocyclic ring. The halide counteranion is held in close proximity to the activated ethynyl group, facilitating an intramolecular-like nucleophilic addition

to yield the corresponding vinyl halide.[14][15] This process is highly regioselective and often stereoselective.

Figure 3: Mechanism of acid-mediated nucleophilic addition (hydrohalogenation) to an ethynylpyridine.

Gold-Catalyzed Hydration

Another important nucleophilic addition is the hydration of the alkyne to form a methyl ketone, following Markovnikov's rule. While this can be acid-catalyzed, modern methods often employ gold(I) or gold(III) catalysts, which are highly effective π -acids.[16] The gold catalyst coordinates to the alkyne, activating it for nucleophilic attack by water.[17][18] Subsequent tautomerization of the resulting enol yields the ketone. The pyridine nitrogen can coordinate to the gold catalyst, potentially influencing its activity and selectivity.[19]

Experimental Protocol: Hydrochlorination of Methyl 5-ethynylpyridine-2-carboxylate

This protocol is adapted from established procedures for the hydrohalogenation of ethynylpyridines.[14][15]

Materials:

- **Methyl 5-ethynylpyridine-2-carboxylate**
- Concentrated Hydrochloric Acid (HCl, 37%)
- Solvent: Dioxane or Acetonitrile

Procedure:

- Dissolve **Methyl 5-ethynylpyridine-2-carboxylate** (1.0 eq) in the chosen solvent in a round-bottom flask.
- Add an excess of concentrated hydrochloric acid (e.g., 5-10 eq) to the solution at room temperature.

- Stir the mixture. The reaction can be run at room temperature or heated (e.g., 60 °C) to increase the rate. Monitor progress by TLC or LC-MS.
- Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the 2-(2-chloroethyl)pyridine derivative.

Conclusion

The ethynyl group on **Methyl 5-ethynylpyridine-2-carboxylate** is not merely a passive linker but a highly reactive and versatile functional handle. Its reactivity is profoundly influenced by the electronic properties of the substituted pyridine core. By understanding and harnessing its capacity for cycloaddition, cross-coupling, and nucleophilic addition reactions, researchers can efficiently construct complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this strategic building block in their synthetic endeavors.

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